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These application notes provide a detailed protocol for the immunoprecipitation (IP) of the

endogenous LSM10 protein complex, also known as the U7 small nuclear ribonucleoprotein

(snRNP) complex. This complex plays a crucial role in the 3'-end processing of replication-

dependent histone pre-mRNAs, a vital step in the cell cycle. Understanding the composition

and dynamics of the LSM10 complex is essential for research in areas such as cell

proliferation, cancer biology, and the development of therapeutics targeting these processes.

Principle of Immunoprecipitation
Immunoprecipitation is an affinity purification technique that utilizes an antibody to isolate a

specific protein (the "bait") and its interacting partners (the "prey") from a complex mixture,

such as a cell lysate. The antibody-protein complex is then captured on a solid support,

typically protein A/G-conjugated beads. After a series of washes to remove non-specific binding

proteins, the purified protein complex is eluted and can be analyzed by various downstream

applications, including Western blotting and mass spectrometry.

The LSM10 Protein Complex (U7 snRNP)
The LSM10 protein is a core component of the U7 snRNP. Unlike the spliceosomal snRNPs,

which contain Sm proteins D1 and D2, the U7 snRNP incorporates the specialized Sm-like
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proteins LSM10 and LSM11.[1][2] The core of the U7 snRNP is a heptameric ring structure

composed of LSM10, LSM11, and the common Sm proteins SmE, SmF, SmG, SmB, and

SmD3.[1][3] This complex associates with the U7 snRNA and other factors, such as FLASH

and CPSF73, to form the active holo-U7 snRNP that carries out the endonucleolytic cleavage

of histone pre-mRNAs.[3]

Quantitative Analysis of the U7 snRNP Complex
Mass spectrometry analysis of purified U7 snRNP complexes has identified the core

components and associated factors. The following table summarizes the protein composition of

catalytically active U7-dependent processing complexes assembled on histone pre-mRNA, as

identified by mass spectrometry.
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Protein UniProt ID
Function in U7
snRNP Complex

Representative
Peptide Count

LSM10 Q969L4
Core Sm-like protein,

replaces SmD1
15

LSM11 Q9H0A9

Core Sm-like protein,

replaces SmD2,

interacts with FLASH

28

SNRPB (SmB/B') P14678 Core Sm protein 12

SNRPD3 (SmD3) P62312 Core Sm protein 10

SNRPE (SmE) P62314 Core Sm protein 7

SNRPF (SmF) P62315 Core Sm protein 5

SNRPG (SmG) P62316 Core Sm protein 4

FLASH Q9H1J1

Recruits

endonuclease

CPSF73

35

CPSF73 Q9UKF6

Endonuclease for

histone pre-mRNA

processing

22

SYMPLEKIN Q9TA50 Scaffolding protein 41

CPSF100 Q10570

Component of the

cleavage and

polyadenylation

specificity factor

complex

19

CSTF2 (CstF-64) Q05043

Component of the

cleavage stimulation

factor complex

18

Note: The peptide counts are representative values from a mass spectrometry analysis of

purified U7 snRNP complexes and are intended to provide a semi-quantitative overview of the
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complex composition. Actual values may vary depending on the experimental conditions.

Experimental Protocols
This section provides a detailed methodology for the immunoprecipitation of the endogenous

LSM10 protein complex from cultured human cells.

Materials
Reagents:

Human cell line expressing LSM10 (e.g., HeLa, HEK293T)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20%

glycerol, 0.1% NP-40. Immediately before use, add protease and phosphatase inhibitor

cocktails.

Wash Buffer: 20 mM HEPES-KOH (pH 7.9), 150 mM NaCl, 0.2 mM EDTA, 0.1% NP-40

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or 2x Laemmli sample buffer

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Anti-LSM10 antibody (validated for immunoprecipitation)

Isotype control IgG (from the same species as the anti-LSM10 antibody)

Protein A/G magnetic beads or agarose beads

Equipment:

Cell culture equipment

Refrigerated centrifuge

Microcentrifuge
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End-over-end rotator

Magnetic rack (for magnetic beads)

Vortexer

Sonicator (optional)

Procedure
1. Cell Lysis

Culture cells to approximately 80-90% confluency.

Wash the cells twice with ice-cold PBS.

Lyse the cells by adding ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

(Optional) Sonicate the lysate briefly on ice to shear genomic DNA.

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended)

Add 20-30 µL of Protein A/G beads to the cleared lysate.

Incubate on an end-over-end rotator for 1 hour at 4°C to reduce non-specific binding.

Pellet the beads by centrifugation (or using a magnetic rack) and carefully transfer the pre-

cleared supernatant to a new tube.

3. Immunoprecipitation
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Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay).

To 1-2 mg of total protein, add the anti-LSM10 antibody (the optimal amount should be

determined by titration, but a starting point of 2-5 µg is recommended).

As a negative control, add an equivalent amount of isotype control IgG to a separate tube

with the same amount of lysate.

Incubate the lysate-antibody mixture on an end-over-end rotator for 2-4 hours or overnight at

4°C.

Add 30-50 µL of pre-washed Protein A/G beads to each tube.

Incubate on an end-over-end rotator for 1-2 hours at 4°C to capture the antibody-protein

complexes.

4. Washing

Pellet the beads by centrifugation or using a magnetic rack.

Carefully remove and discard the supernatant.

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

Repeat the wash step 3-4 times to remove non-specifically bound proteins.

5. Elution

For Western Blot Analysis:

After the final wash, remove all supernatant.

Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

For Mass Spectrometry Analysis (Native Elution):
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After the final wash, remove all supernatant.

Add 50-100 µL of Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5) to the beads and

incubate for 5-10 minutes at room temperature with gentle agitation.

Pellet the beads and immediately transfer the eluate to a new tube containing 5-10 µL of

Neutralization Buffer to restore a neutral pH.

Visualizations
Experimental Workflow for LSM10 Immunoprecipitation
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Caption: Workflow for the immunoprecipitation of the LSM10 protein complex.
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Caption: Protein-protein interactions within the LSM10 (U7 snRNP) complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Unique Sm core structure of U7 snRNPs: assembly by a specialized SMN complex and
the role of a new component, Lsm11, in histone RNA processing - PMC
[pmc.ncbi.nlm.nih.gov]

2. Purified U7 snRNPs lack the Sm proteins D1 and D2 but contain Lsm10, a new 14 kDa
Sm D1-like protein - PMC [pmc.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15548853?utm_src=pdf-body-img
https://www.benchchem.com/product/b15548853?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC196468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC125645/
https://pmc.ncbi.nlm.nih.gov/articles/PMC125645/
https://academic.oup.com/nar/article/48/3/1508/5670844
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15548853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Application Notes and Protocols for
Immunoprecipitation of the LSM10 Protein Complex]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15548853#how-to-perform-
immunoprecipitation-for-the-lsm10-protein-complex]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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